Achiral Scaffold Eliminates Racemization Risk vs. Chiral Fmoc-Cys(phenyl)-OH
The target compound possesses zero defined atom stereocenters (Defined Atom Stereocenter Count = 0 per PubChem) [1], rendering it optically inactive and free from racemization during storage, coupling, and deprotection. In contrast, the structurally analogous Fmoc-L-Cys(phenyl)-OH (CAS 488761-06-4) contains a chiral α-carbon with a specific optical rotation of [α]D²⁰ = –58 ± 2° (c=1, DMF) , necessitating strict chiral purity specifications (≥98% enantiomeric purity by HPLC) and cold-chain storage (0–8°C) to prevent epimerization. Racemization of chiral Fmoc-amino acids during SPPS can generate diastereomeric peptide impurities that complicate HPLC purification and reduce biological activity [2].
| Evidence Dimension | Stereochemical configuration and racemization susceptibility |
|---|---|
| Target Compound Data | Defined Atom Stereocenter Count = 0; no optical rotation (achiral) |
| Comparator Or Baseline | Fmoc-L-Cys(phenyl)-OH (CAS 488761-06-4): Defined Atom Stereocenter Count = 1 (α-carbon); [α]D²⁰ = –58 ± 2° (c=1, DMF) |
| Quantified Difference | Target: 0 stereocenters vs. Comparator: 1 stereocenter; racemization risk eliminated |
| Conditions | Computed PubChem descriptors; vendor Certificate of Analysis specifications |
Why This Matters
Procurement of an achiral building block eliminates the need for enantiomeric purity verification and avoids diastereomeric impurity formation during peptide assembly, reducing downstream purification burden.
- [1] PubChem Compound Summary CID 154851679. 3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/154851679 (accessed April 2026). View Source
- [2] Góngora-Benítez M, Tulla-Puche J, Albericio F. Handles for Fmoc solid-phase synthesis of protected peptides. ACS Comb Sci. 2013;15(5):217-228. doi:10.1021/co300153c. PMID: 23573835. View Source
